molecular formula C13H13NO3 B072748 Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate CAS No. 1143-82-4

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Cat. No. B072748
CAS RN: 1143-82-4
M. Wt: 231.25 g/mol
InChI Key: WFAYOALRVTWYQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate and its derivatives involves several steps, including the reaction of specific precursors under controlled conditions. For instance, one study demonstrates the synthesis of a related compound through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, which is then characterized by NMR and mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (Achutha et al., 2017). This method highlights the intricacies involved in the synthesis process, including the importance of specific reactants and conditions.

Molecular Structure Analysis

The molecular structure of synthesized compounds, including ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is often analyzed using single crystal X-ray diffraction studies. These studies provide detailed insights into the compound's crystalline structure and stability, revealing intermolecular hydrogen bonds and π-π interactions that contribute to the molecular configuration's stability (Viveka et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate involve various pathways and products depending on the reaction conditions. One study discusses the photolysis of a closely related compound, highlighting two competing photolytic pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). Such reactions underscore the compound's reactivity under specific conditions and the potential for generating diverse products.

Physical Properties Analysis

The physical properties of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, including its crystallization behavior and thermogravimetric analysis, are crucial for understanding its stability and behavior under various conditions. Studies focusing on related compounds provide insights into the factors influencing these properties, such as the crystal system, space group, and molecular interactions that stabilize the structure (Viveka et al., 2016).

Chemical Properties Analysis

The chemical properties analysis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate involves exploring its reactivity, interaction with various reagents, and the formation of different derivatives under specific conditions. The synthesis and study of related compounds, as demonstrated in the referenced works, shed light on the versatility and chemical behavior of the isoxazole moiety in various chemical environments (Ang et al., 1995).

Scientific Research Applications

  • Synthesis of New Heterocycles : Ethyl 4-(cyanomethyl)-5-phenylisoxazole-3-carboxylate, closely related to ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, was identified as a key intermediate in the synthesis of new isoxazolo[3,4-c]pyridine scaffolds. These new ring systems have lead-like properties, indicating potential applications in drug discovery and development (Csimbók et al., 2016).

  • Chiral 2-Aminoalkyloxazole-4-carboxylates Synthesis : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate was used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylate esters. These compounds were produced without significant racemization, suggesting their potential in creating stereochemically pure pharmaceuticals (Cox, Prager, & Svensson, 2003).

  • Photolysis Studies : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied for its behavior under photolysis in different solvents. This research provides insights into the compound's stability and reactivity under various conditions, which is crucial for its application in photochemistry and material sciences (Ang & Prager, 1992).

  • Corrosion Inhibition in Industrial Processes : Derivatives of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, specifically ethyl 6-amino-3-methyl-4-(phenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been investigated for their corrosion inhibition properties on mild steel. This indicates potential industrial applications, particularly in metal processing and protection (Dohare et al., 2017).

  • Biomimetic Synthesis Studies : Studies towards the biomimetic synthesis of α-cyclopiazonic acid involved the synthesis of derivatives like ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. This research is significant for understanding natural product synthesis and developing synthetic routes for complex organic molecules (Moorthie et al., 2007).

Safety And Hazards

The compound is classified as Eye Damage 1 according to the GHS classification . The hazard statements include H318, and the precautionary statements include P280, P305, P351, and P338 .

properties

IUPAC Name

ethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAYOALRVTWYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150695
Record name Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

CAS RN

1143-82-4
Record name 5-Methyl-3-phenylisoxazole-4-carboxylic acid ethyl ester
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Record name Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
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Record name Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
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Record name Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
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Record name ETHYL 5-METHYL-3-PHENYLISOXAZOLE-4-CARBOXYLATE
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Synthesis routes and methods

Procedure details

A mixture of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (10.0 g, 0.05 mol) and thionyl chloride (18.0 ml, 0.25 mol) in ethanol (100 ml) was refluxed for 5 h before it was cooled to room temperature and concentrated in vacuo. The residue was partitioned between ethyl acetate and water, the organic layer was washed with saturated aqueous sodium bicarbonate solution, and brine, before it was dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound as a yellow solid (10.24 g): 1H NMR (CDCl3, 200 MHz): δ=7.61 (m, 2H), 7.43 (m, 3H), 4.25 (q, J=7.0 Hz, 2H), 2.73 (s, 3H), 1.23 (t, J=7.0 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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